

Technical Support Center: UNC-2170 Maleate In Vivo Delivery

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **UNC-2170 maleate**

Cat. No.: **B10765200**

[Get Quote](#)

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using **UNC-2170 maleate** in in vivo studies.

Frequently Asked Questions (FAQs)

Q1: What is UNC-2170 and what is its mechanism of action?

UNC-2170 is a small molecule inhibitor of p53-binding protein 1 (53BP1), a key protein in the DNA damage response (DDR) pathway.^[1] Specifically, it is a fragment-like ligand that targets the tandem tudor domain of 53BP1, which is responsible for recognizing and binding to methylated lysine residues on histone proteins at sites of double-strand DNA breaks.^{[1][2]} By binding to this domain, UNC-2170 competitively inhibits the recruitment of 53BP1 to damaged chromatin, thereby antagonizing its function in promoting non-homologous end joining (NHEJ) repair.^{[1][2]} UNC-2170 has shown at least 17-fold selectivity for 53BP1 over other methyl-lysine binding proteins.^{[3][4][5]}

Q2: What is the difference between UNC-2170 and **UNC-2170 maleate**?

UNC-2170 maleate is the salt form of UNC-2170.^{[5][6][7]} Salt forms of compounds are often used in pharmaceutical development to improve properties such as solubility and stability. For the purpose of in vivo studies, it is crucial to use the formulation and vehicle appropriate for the specific salt form you are working with.

Q3: What are the recommended storage conditions for **UNC-2170 maleate**?

For long-term storage, **UNC-2170 maleate** powder should be stored at -20°C, desiccated, and is stable for at least four years.[\[1\]](#)[\[3\]](#) Once in solution, it is recommended to store at -20°C and use within three months to avoid loss of potency.[\[1\]](#) For stock solutions stored at -80°C, they should be used within six months.[\[4\]](#) It is advisable to aliquot solutions to avoid multiple freeze-thaw cycles.[\[1\]](#)

Troubleshooting Guide

Issue 1: Compound Precipitation in Formulation

Problem: My **UNC-2170 maleate** is precipitating out of solution when preparing my formulation for in vivo administration.

Possible Causes and Solutions:

- Solvent Choice: The solubility of **UNC-2170 maleate** can vary significantly between different solvents and vehicle compositions.
- Solution Preparation Order: The order of adding solvents and the compound can impact solubility. It is recommended to first prepare a clear stock solution in a suitable solvent like DMSO and then sequentially add co-solvents.[\[4\]](#)
- Temperature: If precipitation occurs during preparation, gentle heating and/or sonication can be used to aid dissolution.[\[4\]](#)
- pH of the Vehicle: The pH of the final formulation can affect the solubility of the compound. Ensure the pH of your vehicle is compatible with **UNC-2170 maleate**.

Issue 2: Poor Compound Solubility

Problem: I am struggling to achieve the desired concentration of **UNC-2170 maleate** for my in vivo study.

Possible Solutions:

- Consult Solubility Data: Refer to the solubility information provided by the supplier. UNC-2170 hydrochloride is soluble in DMSO at 40 mg/mL and in water at 50 mg/mL.[\[1\]](#) UNC2170 (maleate) is soluble in DMF and DMSO at 30 mg/ml, and to a lesser extent in ethanol and PBS (pH 7.2) at 1 mg/ml.[\[3\]](#)
- Vehicle Optimization: Experiment with different vehicle compositions. Several have been suggested for in vivo use (see Table 2). The choice of vehicle will depend on the desired administration route and concentration.
- Salt Form: Ensure you are using the appropriate salt form for your desired formulation.

Issue 3: Lack of Efficacy in Animal Models

Problem: I am not observing the expected biological effect of **UNC-2170 maleate** in my in vivo experiments.

Possible Causes and Solutions:

- Dosing and Administration Route: The dose and route of administration are critical for achieving therapeutic concentrations at the target site. These may need to be optimized for your specific animal model and disease context.
- Pharmacokinetics: The bioavailability and half-life of **UNC-2170 maleate** may be influencing its efficacy. Consider conducting pharmacokinetic studies to determine the optimal dosing regimen.
- Compound Stability: Ensure that your compound has been stored correctly and that the formulation is prepared fresh for each experiment to avoid degradation.[\[4\]](#)
- Target Engagement: Confirm that **UNC-2170 maleate** is reaching its target and inhibiting 53BP1 activity in your model system. This can be assessed through pharmacodynamic markers.

Data and Protocols

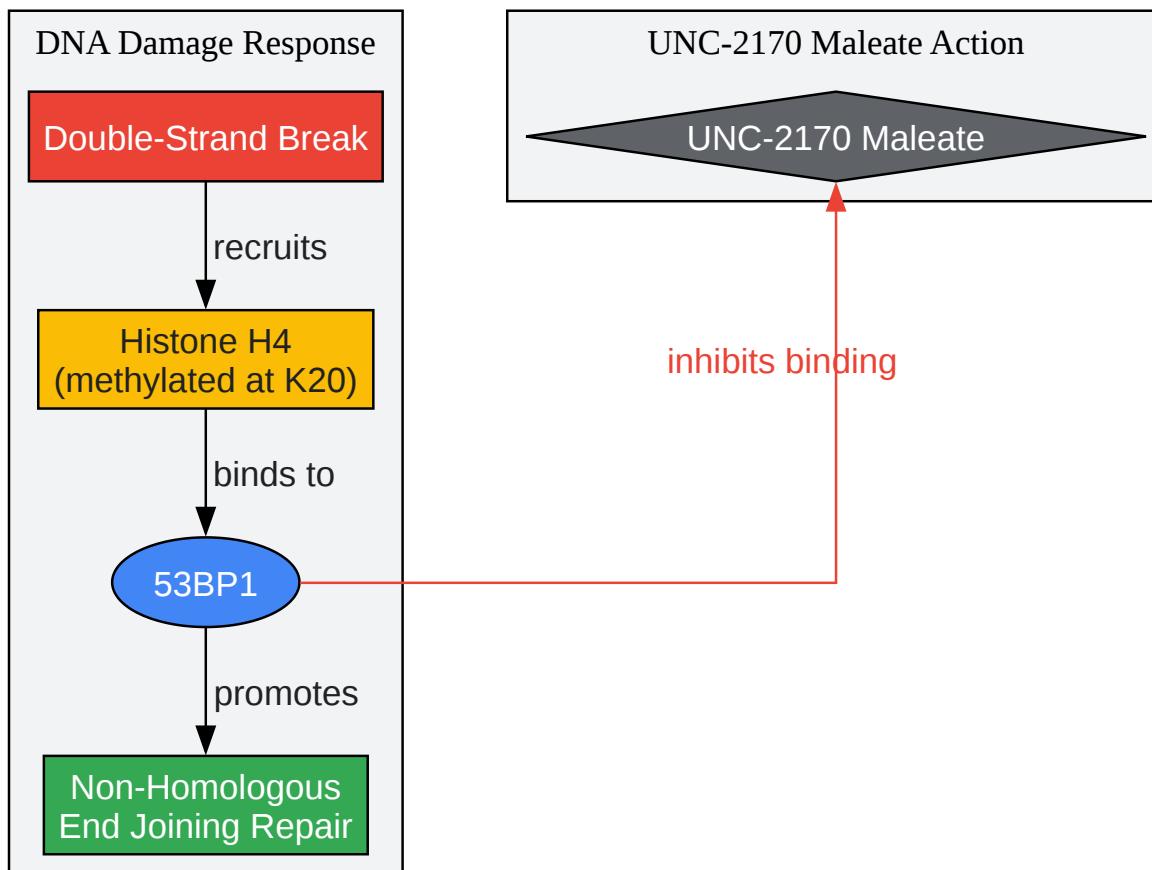
Compound Properties

Property	Value	Reference
Molecular Formula	$C_{14}H_{21}BrN_2O \cdot C_4H_4O_4$	[3]
Molecular Weight	429.3 g/mol	[3]
CAS Number	2173992-60-2	[3]
Purity	≥95%	[3]
IC_{50}	29 μM	[4] [5]
K_d	22 μM	[1] [4] [5]

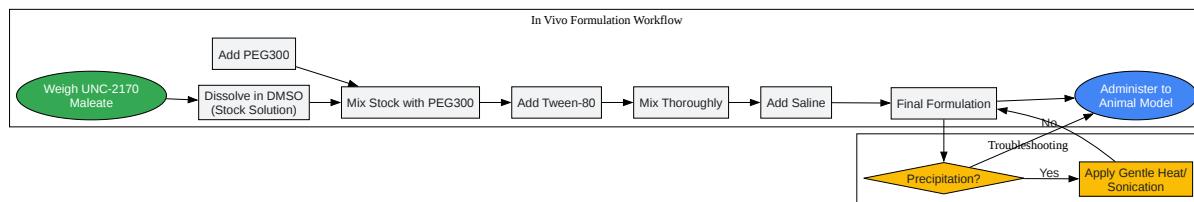
Solubility Data

Solvent	Solubility	Reference
DMSO	30 mg/mL	[3]
DMF	30 mg/mL	[3]
Ethanol	1 mg/mL	[3]
PBS (pH 7.2)	1 mg/mL	[3]

In Vivo Formulation Protocols


Protocol	Vehicle Composition	Achievable Solubility	Reference
1	10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline	≥ 2.5 mg/mL	[4]
2	10% DMSO, 90% (20% SBE-β-CD in Saline)	≥ 2.5 mg/mL	[4]
3	10% DMSO, 90% Corn Oil	≥ 2.5 mg/mL	[4]

Experimental Methodologies


Protocol for In Vivo Formulation Preparation (Example using Protocol 1)

- Prepare Stock Solution: Weigh the required amount of **UNC-2170 maleate** and dissolve it in DMSO to create a concentrated stock solution (e.g., 25 mg/mL). Ensure the compound is fully dissolved. Gentle warming or sonication may be applied if necessary.
- Add Co-solvents: In a separate sterile tube, add the required volume of PEG300.
- Combine Stock and PEG300: While vortexing, slowly add the **UNC-2170 maleate** stock solution to the PEG300.
- Add Surfactant: Add the required volume of Tween-80 to the mixture and continue to mix thoroughly.
- Final Dilution: Add the final volume of saline to reach the desired final concentration and vehicle composition.
- Final Check: Ensure the final solution is clear and free of any precipitate before administration. It is recommended to prepare the working solution fresh on the day of use.[4]

Visualizations

[Click to download full resolution via product page](#)

Caption: Mechanism of action of **UNC-2170 maleate** in the DNA damage response pathway.

[Click to download full resolution via product page](#)

Caption: Experimental workflow for preparing **UNC-2170 maleate** for in vivo studies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. UNC-2170 Hydrochloride | Cell Signaling Technology [cellsignal.com]
- 2. Identification of a Fragment-like Small Molecule Ligand for the Methyl-lysine Binding Protein, 53BP1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]

- To cite this document: BenchChem. [Technical Support Center: UNC-2170 Maleate In Vivo Delivery]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b10765200#unc-2170-maleate-delivery-in-in-vivo-studies>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com